1-Ethylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

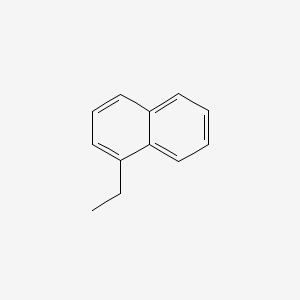

Structure

3D Structure

Properties

IUPAC Name |

1-ethylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXIYERNXPIYFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870852 |

Source

|

| Record name | 1-Ethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-76-0, 27138-19-8 |

Source

|

| Record name | 1-Ethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1MIE8TZ19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Analysis of 1-Ethylnaphthalene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-Ethylnaphthalene, catering to researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for these techniques, and includes a visual representation of the general spectroscopic workflow.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.12 | d | 8.4 | Ar-H |

| 7.88 | d | 8.0 | Ar-H |

| 7.73 | d | 8.2 | Ar-H |

| 7.55 - 7.45 | m | Ar-H | |

| 7.42 - 7.35 | m | Ar-H | |

| 3.12 | q | 7.6 | -CH₂- |

| 1.38 | t | 7.6 | -CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 141.9 | Ar-C |

| 133.8 | Ar-C |

| 131.7 | Ar-C |

| 128.7 | Ar-CH |

| 126.8 | Ar-CH |

| 125.8 | Ar-CH |

| 125.6 | Ar-CH |

| 125.5 | Ar-CH |

| 124.1 | Ar-CH |

| 123.4 | Ar-CH |

| 25.8 | -CH₂- |

| 15.6 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3050 | Aromatic C-H Stretch |

| 2965 | Aliphatic C-H Stretch (asymmetric) |

| 2930 | Aliphatic C-H Stretch (symmetric) |

| 2870 | Aliphatic C-H Stretch |

| 1595 | Aromatic C=C Stretch |

| 1510 | Aromatic C=C Stretch |

| 1460 | CH₂ Bend |

| 1395 | Aromatic C=C Stretch |

| 795 | Aromatic C-H Bend (out-of-plane) |

| 775 | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 156 | 62.3 | [M]⁺ (Molecular Ion) |

| 141 | 100.0 | [M-CH₃]⁺ |

| 115 | 16.2 | [C₉H₇]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound. Specific parameters for the data presented above may vary as they are compiled from various database sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

A small amount of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃). The solution is then transferred to a 5 mm NMR tube. To ensure a homogeneous magnetic field, the sample should be free of any solid particles. An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.

Instrumentation and Data Acquisition:

The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument. For a ¹H NMR spectrum, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a greater number of scans is required. The spectrometer locks onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field. A standard pulse sequence is used for acquisition.

Infrared (IR) Spectroscopy

Sample Preparation:

For a liquid sample like this compound, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin capillary film.

Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavenumber. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion.

Mass Analysis and Detection:

The resulting ions are accelerated and passed through a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus the m/z ratio.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis of 1-Ethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-ethylnaphthalene (B72628), a key intermediate in various chemical and pharmaceutical applications. This document details several synthetic strategies, including direct alkylation methods such as Friedel-Crafts reactions and alkylation with ethylene (B1197577) or ethanol, as well as multi-step approaches commencing from precursors like 1-bromonaphthalene (B1665260) and α-tetralone. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication in a laboratory setting. The comparative analysis of these methods, based on yield, selectivity, and reaction conditions, offers valuable insights for process optimization and scale-up.

Introduction

This compound is an alkylated aromatic hydrocarbon with significant applications as a chemical intermediate in the synthesis of dyes, polymers, and active pharmaceutical ingredients.[1] Its isomeric purity is often crucial for the desired properties of the final product, making the regioselectivity of its synthesis a critical consideration. This guide explores the core synthetic routes to this compound, providing detailed methodologies and comparative data to aid researchers in selecting the most appropriate pathway for their specific needs.

Synthesis Pathways

Several distinct strategies have been developed for the synthesis of this compound. These can be broadly categorized into direct alkylation of naphthalene (B1677914) and multi-step synthetic sequences involving functionalized naphthalene precursors.

Friedel-Crafts Alkylation and Acylation-Reduction

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the introduction of alkyl and acyl substituents.[2]

2.1.1. Direct Friedel-Crafts Ethylation

Direct ethylation of naphthalene with an ethyl halide, such as bromoethane (B45996) or ethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), primarily yields the α-substituted product, this compound.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Friedel-Crafts Ethylation of Naphthalene

-

Materials: Naphthalene, bromoethane, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (CH₂Cl₂), dilute hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate (B86663), and a standard set of laboratory glassware.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, a suspension of anhydrous AlCl₃ (1.1 equivalents) in dry dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of naphthalene (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred suspension.

-

Bromoethane (1.2 equivalents) is then added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

-

The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.

-

2.1.2. Friedel-Crafts Acylation followed by Reduction

An alternative two-step approach involves the Friedel-Crafts acylation of naphthalene to form 1-acetylnaphthalene, followed by the reduction of the ketone to an ethyl group. This method can offer better control over mono-substitution and avoid polyalkylation, a common side reaction in direct alkylation.

The acylation of naphthalene with acetyl chloride or acetic anhydride (B1165640) in the presence of AlCl₃ predominantly gives the 1-isomer under kinetic control, especially in solvents like ethylene chloride.[4]

Experimental Protocol: Synthesis of 1-Acetylnaphthalene [4]

-

Materials: Naphthalene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), ethylene chloride, dilute hydrochloric acid.

-

Procedure:

-

A solution of acetyl chloride (1.0 equivalent) and AlCl₃ (1.0 equivalent) in ethylene chloride is prepared in a reaction vessel.

-

To this, a solution of naphthalene (1.0 equivalent) in ethylene chloride is gradually added at 35 °C.

-

A ready reaction occurs, and a solid may separate.

-

The reaction mixture is decomposed with dilute hydrochloric acid.

-

The organic layer is separated, washed, dried, and the solvent evaporated.

-

The product, 1-acetylnaphthalene, is purified by vacuum distillation.

-

The subsequent reduction of 1-acetylnaphthalene to this compound can be achieved using standard methods such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction.

Experimental Protocol: Clemmensen Reduction of 1-Acetylnaphthalene

-

Materials: 1-Acetylnaphthalene, amalgamated zinc, concentrated hydrochloric acid, toluene (B28343).

-

Procedure:

-

Amalgamated zinc is prepared by treating zinc granules with a mercuric chloride solution.

-

A mixture of 1-acetylnaphthalene, amalgamated zinc, concentrated hydrochloric acid, and toluene is refluxed for 24-48 hours.

-

Additional portions of hydrochloric acid may be added during the reflux period.

-

After cooling, the organic layer is separated, washed with water and sodium bicarbonate solution, and dried.

-

The solvent is removed, and the resulting this compound is purified by distillation.

-

Alkylation with Ethylene or Ethanol over Solid Acid Catalysts

Industrial-scale production often favors the use of solid acid catalysts, such as zeolites (e.g., HY, H-beta) or silica-alumina, for the alkylation of naphthalene with ethylene or ethanol.[5][6] These methods offer advantages in terms of catalyst recyclability and reduced corrosive waste. The reaction is typically carried out in the vapor or liquid phase at elevated temperatures and pressures. A mixture of this compound and 2-ethylnaphthalene (B165323) is often obtained, with the isomer ratio depending on the catalyst and reaction conditions.[5]

Experimental Protocol: Alkylation of Naphthalene with Ethylene over HY Zeolite (Representative)

-

Materials: Naphthalene, ethylene gas, HY zeolite catalyst.

-

Procedure:

-

A fixed-bed reactor is packed with the HY zeolite catalyst.

-

The catalyst is activated by heating under a flow of inert gas.

-

A solution of naphthalene in a suitable solvent or molten naphthalene is fed into the reactor along with a stream of ethylene gas.

-

The reaction is carried out at a temperature range of 150-300 °C and a pressure of 10-50 atm.

-

The product stream exiting the reactor is cooled, and the liquid products are collected.

-

The product mixture is analyzed by gas chromatography (GC) to determine the conversion and isomer distribution.

-

This compound is separated from the mixture by fractional distillation.

-

Grignard Reagent-Based Synthesis

The formation of a carbon-carbon bond via a Grignard reagent provides a versatile route to this compound. This can be achieved by reacting 1-bromonaphthalene with magnesium to form the Grignard reagent, which is then quenched with an ethylating agent like diethyl sulfate.

Experimental Protocol: Grignard Synthesis of this compound

-

Materials: 1-Bromonaphthalene, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), diethyl sulfate, dilute hydrochloric acid.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether.

-

A solution of 1-bromonaphthalene (prepared from naphthalene and bromine) in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent (1-naphthylmagnesium bromide).[1][7] A crystal of iodine may be added to start the reaction.

-

Once the Grignard reagent has formed, the solution is cooled in an ice bath.

-

Diethyl sulfate is added dropwise to the stirred Grignard reagent.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The ether layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the residue is purified by vacuum distillation to yield this compound.

-

Synthesis from α-Tetralone

A multi-step synthesis starting from the commercially available α-tetralone offers another pathway. This involves a Grignard reaction with ethylmagnesium bromide to form 1-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol, followed by dehydration and subsequent dehydrogenation.

Experimental Protocol: Synthesis of this compound from α-Tetralone

-

Step 1: Grignard Reaction with α-Tetralone

-

Ethylmagnesium bromide is prepared from bromoethane and magnesium in anhydrous diethyl ether.

-

A solution of α-tetralone in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C.

-

The reaction is quenched with saturated ammonium (B1175870) chloride solution, and the product, 1-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol, is extracted and purified.

-

-

Step 2: Dehydration of the Tertiary Alcohol

-

The alcohol from Step 1 is heated with a dehydrating agent such as iodine, p-toluenesulfonic acid, or oxalic acid to yield a mixture of ethyl-dihydronaphthalene isomers.

-

-

Step 3: Dehydrogenation to this compound

-

The mixture of ethyl-dihydronaphthalenes is dehydrogenated using a catalyst such as palladium on carbon (Pd/C) or sulfur at elevated temperatures. The product, this compound, is then purified by distillation.

-

Data Presentation

The following tables summarize quantitative data for the different synthesis pathways of this compound.

Table 1: Comparison of this compound Synthesis Pathways

| Synthesis Pathway | Key Reagents | Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Direct Friedel-Crafts Ethylation | Naphthalene, Bromoethane | AlCl₃ | Moderate to Good | Single-step reaction. | Risk of polyalkylation, catalyst handling. |

| Friedel-Crafts Acylation-Reduction | Naphthalene, Acetyl Chloride; Reducing agent | AlCl₃; Zn(Hg)/HCl | Good to Excellent | Good control of mono-substitution. | Two-step process, harsh reduction conditions. |

| Alkylation with Ethylene/Ethanol | Naphthalene, Ethylene/Ethanol | Zeolites (e.g., HY) | Variable (depends on conditions) | Catalyst is recyclable, industrially scalable. | Often produces isomeric mixtures, requires high T/P. |

| Grignard Synthesis | 1-Bromonaphthalene, Mg, Diethyl sulfate | None | Good | Versatile for various alkyl groups. | Requires anhydrous conditions, multi-step precursor prep. |

| Synthesis from α-Tetralone | α-Tetralone, Ethylmagnesium bromide, Dehydrating agent, Dehydrogenation catalyst | None for Grignard; Pd/C or S for dehydrogenation | Moderate (overall) | Utilizes a common starting material. | Multi-step synthesis with potential for side reactions. |

Table 2: Physicochemical and Spectroscopic Data for this compound [3][8][9][10][11]

| Property | Value |

| Molecular Formula | C₁₂H₁₂ |

| Molecular Weight | 156.22 g/mol |

| Boiling Point | 258-259 °C |

| Melting Point | -14 °C |

| Density | 1.008 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.606 |

| ¹H NMR (CDCl₃, ppm) | δ 7.95-7.80 (m, 2H), 7.75-7.65 (m, 1H), 7.50-7.30 (m, 4H), 3.15 (q, J=7.6 Hz, 2H), 1.35 (t, J=7.6 Hz, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 141.9, 133.8, 131.9, 128.7, 126.8, 125.8, 125.6, 125.5, 124.0, 123.6, 25.9, 15.5 |

| Mass Spectrum (m/z) | 156 (M+), 141, 115 |

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Friedel-Crafts pathways to this compound.

Caption: Alkylation and Grignard synthesis of this compound.

Caption: Multi-step synthesis of this compound from α-tetralone.

Conclusion

The synthesis of this compound can be accomplished through a variety of effective methods, each with its own set of advantages and challenges. Direct Friedel-Crafts ethylation offers a straightforward, single-step route, while the acylation-reduction sequence provides better control over mono-substitution. Alkylation over solid acid catalysts is well-suited for industrial applications, though it may require optimization to achieve high regioselectivity. The Grignard and α-tetralone-based syntheses provide versatile, albeit more complex, multi-step alternatives. The selection of a particular synthetic pathway will ultimately depend on the desired scale of production, required purity, available starting materials, and the specific capabilities of the laboratory or manufacturing facility. This guide provides the foundational knowledge and detailed protocols necessary for researchers to make informed decisions and successfully synthesize this compound for their research and development needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Naphthalene, 1-ethyl- [webbook.nist.gov]

- 4. Sciencemadness Discussion Board - 1-Acetylnaphthalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 8. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Naphthalene, 1-ethyl- [webbook.nist.gov]

- 10. This compound(1127-76-0) MS spectrum [chemicalbook.com]

- 11. This compound(1127-76-0) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-Ethylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Ethylnaphthalene in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is critical.

Introduction

This compound (C₁₂H₁₂) is an aromatic hydrocarbon characterized by a naphthalene (B1677914) ring substituted with an ethyl group. Its chemical structure significantly influences its physical and chemical properties, including its solubility. As a nonpolar compound, this compound is generally soluble in organic solvents and insoluble in water.[1] Understanding its solubility profile is crucial for a wide range of applications, including its use as a solvent, a chemical intermediate in the synthesis of dyes and fragrances, and its presence in petroleum products.[1]

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a diverse range of organic solvents is essential for process design, optimization, and modeling in various scientific and industrial applications. The following table summarizes the available experimental solubility data.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) | Solubility ( g/100 g Solvent) |

| Data Currently Unavailable |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable process development and scientific research. Several well-established experimental methods can be employed to measure the solubility of a liquid solute like this compound in an organic solvent. The choice of method often depends on factors such as the required precision, the properties of the solute and solvent, and the available equipment.

Static Equilibrium Method (Shake-Flask Method)

The static equilibrium method, often referred to as the shake-flask method, is a widely used and reliable technique for determining the thermodynamic solubility of a substance.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container, such as a flask with a ground-glass stopper.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. This can be achieved using a mechanical shaker or a magnetic stirrer in a thermostatically controlled environment (e.g., a water bath or incubator). The time required to reach equilibrium can vary and should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the mixture is allowed to stand undisturbed at the same constant temperature to allow for the complete separation of the undissolved solute from the saturated solution. Centrifugation can be employed to expedite this process.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid any temperature-induced changes in solubility.

-

Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique.

-

Calculation: The solubility is then calculated and expressed in the desired units, such as mole fraction, molarity, or grams of solute per 100 grams of solvent.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.

Methodology:

-

Equilibration and Sampling: A saturated solution is prepared and a known mass or volume of the clear supernatant is sampled as described in the static equilibrium method.

-

Solvent Evaporation: The sampled solution is transferred to a pre-weighed container (e.g., an evaporating dish or a beaker). The solvent is then carefully evaporated under controlled conditions, such as in a fume hood at ambient temperature or in a vacuum oven at a temperature below the boiling point of the solute, to leave behind the non-volatile this compound.

-

Drying to Constant Weight: The container with the residue is dried in an oven at a suitable temperature until a constant weight is achieved. This ensures the complete removal of the solvent.

-

Weighing: The container with the dry solute is cooled in a desiccator to prevent moisture absorption and then weighed accurately.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container. The solubility can then be calculated based on the initial mass or volume of the saturated solution taken for analysis.

Spectroscopic Method (UV-Vis Spectroscopy)

For compounds that absorb ultraviolet or visible light, such as aromatic hydrocarbons like this compound, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound in the chosen organic solvent with known concentrations are prepared.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared using the static equilibrium method.

-

Sampling and Dilution: A sample of the clear supernatant is withdrawn and, if necessary, accurately diluted with the solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve.

-

Calculation: The solubility of this compound in the saturated solution is then calculated by taking the dilution factor into account.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized experimental workflow for determining the solubility of this compound in an organic solvent using the static equilibrium method coupled with an analytical technique.

Factors Influencing Solubility

The solubility of this compound in an organic solvent is governed by a complex interplay of various factors. The "like dissolves like" principle is a fundamental concept, where nonpolar solutes like this compound tend to dissolve better in nonpolar solvents.

Conclusion

This technical guide has outlined the current understanding of the solubility of this compound in organic solvents. While qualitative information suggests its solubility in nonpolar organic media, a significant gap exists in the availability of quantitative experimental data. The detailed experimental protocols provided herein offer a practical framework for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The visualizations of the experimental workflow and influencing factors aim to provide a clear and concise understanding of the principles of solubility. Further experimental studies are crucial to populate the solubility database for this important aromatic hydrocarbon, which will undoubtedly benefit various fields of chemical science and engineering.

References

An In-depth Technical Guide on the Environmental Fate and Transport of 1-Ethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 1-ethylnaphthalene (B72628), a polycyclic aromatic hydrocarbon (PAH). The information is curated for researchers, scientists, and drug development professionals to understand its behavior and persistence in various environmental compartments.

Physicochemical Properties

The environmental distribution of this compound is governed by its key physicochemical properties. These properties influence its partitioning between air, water, soil, and biota.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Physical State | Liquid | [2] |

| Appearance | Colorless to pale yellow | [1] |

| Melting Point | -15 to -14 °C | [1][3] |

| Boiling Point | 258-260 °C | [1][2][3] |

| Vapor Pressure | 0.0214 - 0.0252 mmHg at 25 °C | [3][4] |

| Water Solubility | 10.7 mg/L at 25 °C | [1][3][4] |

| Octanol-Water Partition Coefficient (log Kow) | 4.4 | [4][5] |

| Henry's Law Constant | 2.7 mol/(kg*bar) at 298.15 K | [6][7] |

Environmental Fate and Transport

The environmental fate of this compound is determined by a combination of transport and transformation processes, including volatilization, adsorption, biodegradation, photodegradation, and atmospheric oxidation.

Transport

Volatilization: With a moderate vapor pressure and a notable Henry's Law constant, this compound has the potential to volatilize from contaminated water and moist soil surfaces into the atmosphere.[8] This process is a significant pathway for its redistribution in the environment.

Degradation

Biodegradation: Microbial degradation is a primary mechanism for the removal of this compound from the environment.

-

Aerobic Biodegradation: In the presence of oxygen, microorganisms can degrade this compound. While specific half-life data for this compound is scarce, studies on naphthalene (B1677914), a similar compound, show that biodegradation can be rapid in acclimated environments, with half-lives ranging from a few days to several weeks.[11][12][13] The degradation pathway for alkylated naphthalenes like this compound likely involves two main routes:

-

Ring Hydroxylation: Dioxygenase enzymes attack the unsubstituted aromatic ring, leading to the formation of dihydrodiols, which are further metabolized.

-

Side-Chain Oxidation: The ethyl group can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.

-

-

Anaerobic Biodegradation: Under anoxic conditions, such as in deep sediments or contaminated aquifers, anaerobic microorganisms can also degrade this compound, although at a slower rate than aerobic degradation.[14][15][16][17] The degradation pathway often involves an initial carboxylation of the aromatic ring.[16]

Photodegradation: In the presence of sunlight, this compound in surface waters or on surfaces can undergo photodegradation.[18] The absorption of UV radiation can lead to the formation of reactive intermediates and transformation products, including hydroxylated and oxygenated derivatives.[18] The rate of photodegradation is influenced by factors such as water clarity, depth, and the presence of photosensitizing substances.

Atmospheric Fate: In the atmosphere, this compound exists predominantly in the vapor phase and is subject to degradation by reaction with photochemically produced hydroxyl radicals (•OH). This is a significant removal process in the air.

| Atmospheric Reaction | Rate Constant (cm³/molecule-s) | Estimated Half-Life |

| Reaction with •OH radicals | 3.64 x 10⁻¹¹ | ~3.8 hours |

Half-life is estimated assuming an average atmospheric •OH radical concentration of 2.0 x 10⁶ molecules/cm³.

Bioaccumulation

With a high log Kow, this compound has the potential to bioaccumulate in aquatic organisms.[19][20][21] The bioconcentration factor (BCF) is a measure of this potential, representing the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state.[22] While a specific BCF for this compound is not available, its lipophilicity suggests that it may accumulate in the fatty tissues of fish and other aquatic life.

Experimental Protocols

Detailed methodologies are crucial for generating reliable data on the environmental fate of chemicals. Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely used.

Soil Adsorption: Batch Equilibrium Method (OECD 106)

This method is used to determine the soil adsorption coefficient (Kd and Koc).

Caption: Workflow for determining the soil adsorption coefficient (Koc) using the batch equilibrium method.

Bioconcentration in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline describes a flow-through fish test to determine the bioconcentration factor (BCF).

References

- 1. This compound | 1127-76-0 [chemicalbook.com]

- 2. This compound = 97+ 1127-76-0 [sigmaaldrich.com]

- 3. 1127-76-0 [chembk.com]

- 4. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]

- 5. Naphthalene, 1-ethyl- (CAS 1127-76-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. ready.noaa.gov [ready.noaa.gov]

- 7. Naphthalene, 1-ethyl- [webbook.nist.gov]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 10. mVOC 4.0 [bioinformatics.charite.de]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Enhanced Aerobic Biodegradation of Naphthalene in Soil: Kinetic Modelling and Half-Life Study [pubs.sciepub.com]

- 13. sciepub.com [sciepub.com]

- 14. Anaerobic degradation of naphthalene and 2-methylnaphthalene by strains of marine sulfate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 16. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 21. oehha.ca.gov [oehha.ca.gov]

- 22. downloads.regulations.gov [downloads.regulations.gov]

Biodegradation Pathways of 1-Ethylnaphthalene in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylnaphthalene (B72628), a polycyclic aromatic hydrocarbon (PAH), is a component of crude oil and its refined products, leading to its presence as an environmental contaminant in soil and aquatic environments. Due to the recognized carcinogenic and mutagenic potential of many PAHs, understanding their environmental fate and the mechanisms of their biological degradation is of paramount importance for risk assessment and the development of effective bioremediation strategies. This technical guide provides a comprehensive overview of the microbial biodegradation pathways of this compound in soil, drawing upon established principles of PAH metabolism by soil microorganisms. The guide details the key enzymatic reactions, intermediate metabolites, and genetic basis of the degradation processes. Furthermore, it presents a summary of quantitative data and detailed experimental protocols relevant to the study of this compound biodegradation.

Core Biodegradation Pathways

The microbial degradation of this compound in soil is primarily an aerobic process carried out by a diverse range of bacteria, with species from the genera Pseudomonas and Rhodococcus being extensively studied for their catabolic versatility towards aromatic hydrocarbons.[1][2] The initial enzymatic attack on the this compound molecule is the critical step that dictates the subsequent metabolic route. Two principal pathways are proposed based on analogous reactions with naphthalene (B1677914) and other alkylated PAHs:

-

Dioxygenation of the Aromatic Ring: This is a common initial step in the degradation of many PAHs. A multi-component enzyme system, naphthalene dioxygenase (NDO), incorporates both atoms of molecular oxygen into the unsubstituted aromatic ring of this compound. This reaction forms a cis-dihydrodiol, specifically cis-1,2-dihydroxy-8-ethyl-1,2-dihydronaphthalene.[1] Subsequent enzymatic reactions lead to rearomatization, ring cleavage, and eventual entry into central metabolic pathways. Naphthalene dioxygenase is known for its broad substrate specificity, enabling it to act on a variety of substituted naphthalenes.[3][4]

-

Oxidation of the Ethyl Side Chain: An alternative initial attack involves the oxidation of the ethyl group. This is typically initiated by a monooxygenase, which hydroxylates the α-carbon of the ethyl group to form 1-(1-hydroxyethyl)naphthalene. This alcohol can be further oxidized to 1-acetylnaphthalene and subsequently to 1-naphthoic acid.[1] In some organisms, these oxidized products may be dead-end metabolites, while in others, they can be further degraded.

The subsequent degradation of the central intermediates from both initial pathways converges towards common metabolic routes, ultimately leading to the mineralization of this compound to carbon dioxide and water.

Signaling Pathways and Logical Relationships

The biodegradation of this compound involves a cascade of enzymatic reactions. The following diagrams illustrate the proposed primary pathways.

Caption: Proposed pathway of this compound degradation via initial dioxygenation of the aromatic ring.

References

- 1. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 2. Alternative Naphthalene Metabolic Pathway Includes Formation of ortho-Phthalic Acid and Cinnamic Acid Derivatives in the Rhodococcus opacus Strain 3D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethylbenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 4. Substrate Specificity of Naphthalene Dioxygenase: Effect of Specific Amino Acids at the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 1-Ethylnaphthalene: A Review of Available Data and Existing Knowledge Gaps

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 1-ethylnaphthalene (B72628). A comprehensive toxicological profile, as typically understood within the scientific community, cannot be constructed at this time due to a significant lack of empirical data for this specific substance. The toxicological properties of this compound have not been fully investigated.[1] Much of the discussion herein relies on data from structurally related surrogate molecules, namely naphthalene (B1677914) and 1-methylnaphthalene (B46632), to provide context and potential insights. Such extrapolation should be interpreted with significant caution.

Executive Summary

This compound is an alkylated polycyclic aromatic hydrocarbon (PAH). While extensive toxicological data exist for its parent compound, naphthalene, and to a lesser extent, 1-methylnaphthalene, information specific to this compound is sparse. The primary metabolic pathway for this compound in both rat and human liver microsomes appears to be oxidation of the ethyl side chain, which may represent a detoxification pathway that reduces the formation of reactive aromatic epoxides. Information regarding acute, chronic, genetic, reproductive, and carcinogenic toxicity is largely unavailable. This guide presents the limited data found for this compound and contextualizes it with information from related naphthalenes, highlighting the critical need for further research.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 1127-76-0 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 258 - 260 °C | [1] |

| Melting Point | -15 °C | [1] |

| Flash Point | 111 °C | [1] |

| Specific Gravity | 1.008 g/cm³ | [1] |

| Water Solubility | 10.7 mg/L @ 25 °C (experimental) | [3] |

| logP (o/w) | 4.400 | [3] |

Toxicokinetics and Metabolism

Direct and comprehensive toxicokinetic studies on this compound in vivo are not available in the public domain. However, in vitro studies provide some insight into its metabolic fate.

Metabolism

The metabolism of alkylated naphthalenes is a critical determinant of their toxicity. The primary concern with PAHs like naphthalene is the metabolic formation of reactive epoxides on the aromatic ring, which can lead to cytotoxicity and genotoxicity.

A key study investigating the in vitro metabolism of naphthalene and its alkylated congeners in rat and human liver microsomes found that the presence of an alkyl side chain, as in this compound, significantly shifts the metabolic process. With rat liver microsomes, oxidation of the alkyl side chain was the preferred pathway over aromatic oxidation for this compound. This suggests that the ethyl group may direct metabolic enzymes away from the naphthalene ring system, potentially reducing the formation of toxic epoxide intermediates.

The proposed primary metabolic pathway for this compound is depicted below.

Caption: Proposed primary metabolic pathway of this compound.

Toxicological Endpoints

Acute Toxicity

Specific LD₅₀ values for this compound via inhalation or dermal routes have not been identified. One source reports an oral LDLo (Lowest Published Lethal Dose) in rats.

| Route | Species | Value | Reference |

| Oral | Rat | LDLo: 5000 mg/kg | [3] |

This single data point suggests a low order of acute toxicity via the oral route.

Sub-chronic and Chronic Toxicity

No studies on the repeated-dose toxicity of this compound were found. For the related compound, 1-methylnaphthalene, chronic dietary exposure in mice led to pulmonary alveolar proteinosis.[4] The respiratory tract and liver are considered sensitive targets for 1-methylnaphthalene toxicity.[4]

Genotoxicity

There is no available data on the genotoxic potential of this compound.[1] Standard genotoxicity assays such as the Ames test or in vitro chromosomal aberration assays have not been reported for this compound. For context, naphthalene itself is generally not considered genotoxic in vivo, with any positive results in vitro often attributed to secondary effects from cytotoxicity.[5][6]

Carcinogenicity

This compound is not listed as a carcinogen by major regulatory and scientific bodies, including IARC, NTP, ACGIH, and OSHA.[1] No long-term carcinogenicity bioassays in animals have been conducted for this compound. In contrast, chronic inhalation of naphthalene has been shown to cause nasal tumors in rats and lung tumors in female mice.[7][8] 1-Methylnaphthalene has been found to have weak carcinogenic potential in the lungs of male mice.[9]

Reproductive and Developmental Toxicity

No information is available regarding the reproductive or developmental toxicity of this compound.[1][10] Studies on other alkylated naphthalenes in zebrafish suggest that the specific chemical structure influences developmental toxicity.[11]

Experimental Protocols

As no specific toxicological studies for this compound were found, detailed experimental protocols cannot be provided. However, to fulfill the user's request for methodological information, a generalized workflow for a standard in vitro genotoxicity assay is presented below. This serves as an example of how such a study would be conducted.

Example Protocol: In Vitro Chromosomal Aberration Test

This protocol is a generalized representation based on OECD Test Guideline 473.[12]

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Test System:

-

Cells: Chinese Hamster Ovary (CHO) cells or primary human peripheral blood lymphocytes (HPBL).[12]

-

Metabolic Activation: A cofactor-supplemented post-mitochondrial fraction (S9) from the liver of a rodent species (e.g., rat) induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).

Procedure:

-

Cell Culture: Propagate CHO cells or stimulate HPBL to divide.

-

Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound. The highest concentration should induce some level of cytotoxicity (e.g., ~50% reduction in cell growth).

-

Main Experiment:

-

Expose cell cultures in duplicate to at least three analyzable concentrations of this compound, a negative (vehicle) control, and a positive control.

-

Conduct exposures both with and without the S9 metabolic activation system.

-

Short treatment with S9: 3-6 hours exposure.

-

Short treatment without S9: 3-6 hours exposure.

-

Continuous treatment without S9: 1.5-2.0 normal cell cycle lengths.

-

-

Cell Harvest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures for the last 1-3 hours of incubation. Harvest cells at a suitable time after the beginning of treatment to capture cells in their first metaphase.

-

Slide Preparation and Analysis:

-

Treat harvested cells with a hypotonic solution and fix.

-

Drop the cell suspension onto microscope slides and stain (e.g., with Giemsa).

-

Score at least 200 well-spread metaphases per concentration and control for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Caption: Generalized workflow for an in vitro chromosomal aberration test.

Conclusion and Data Gaps

The available data on the toxicological profile of this compound is critically insufficient to perform a comprehensive risk assessment. The primary piece of experimental data suggests that its metabolism may favor a detoxification pathway via side-chain oxidation, which could theoretically make it less toxic than naphthalene. However, without empirical data from standardized toxicological assays, this remains a hypothesis.

Key Data Gaps:

-

Acute Toxicity: Lack of LD₅₀/LC₅₀ data for inhalation and dermal routes.

-

Repeated-Dose Toxicity: No sub-chronic or chronic toxicity studies are available.

-

Genotoxicity: A complete battery of in vitro and in vivo genotoxicity tests is needed.

-

Carcinogenicity: No animal bioassays have been conducted.

-

Reproductive/Developmental Toxicity: No data is available.

-

Toxicokinetics: In vivo absorption, distribution, metabolism, and excretion studies are required.

Given the widespread use of alkylated naphthalenes in various industrial applications, the lack of toxicological data for this compound represents a significant knowledge gap. We strongly recommend that further research, following established OECD guidelines, be conducted to adequately characterize the potential hazards of this compound to human health and the environment.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Critical assessment of the genetic toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity and carcinogenicity study in F344 rats following 2 years of whole-body exposure to naphthalene vapors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naphthalene animal carcinogenicity and human relevancy: overview of industries with naphthalene-containing streams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

An In-depth Technical Guide on the Natural Occurrence of 1-Ethylnaphthalene in Crude Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the natural occurrence of 1-ethylnaphthalene (B72628) in crude oil. It covers its quantitative presence, the analytical methods for its detection, and the geochemical pathways believed to lead to its formation. This information is crucial for professionals in geochemistry, petroleum analysis, and environmental science, and may offer insights for those in drug development exploring novel molecular scaffolds.

Quantitative Occurrence of this compound

Alkylated naphthalenes, including ethylnaphthalenes, are significant components of the aromatic fraction of crude oil.[1][2] In some specific crude oil families, such as certain West Siberian oils, this compound, along with 2-ethylnaphthalene, has been identified as a major contributor to the alkylnaphthalene distribution. However, specific concentrations in parts per million (ppm) are infrequently reported for individual isomers. The data is more commonly presented for the entire C2-naphthalene group.

For context, the total naphthalenes content in petroleum jet fuel, which is derived from the kerosene (B1165875) fraction of crude oil, typically ranges from 1.2% to 1.6% by volume. The concentration of individual isomers like this compound within the broader C2-naphthalene fraction can vary significantly based on the crude oil's origin and thermal history.

Table 1: Representative Data on C2-Naphthalenes in Crude Oil and Related Products

| Sample Type | Compound Group | Concentration Range | Notes |

| Crude Oil (General) | C2-Naphthalenes | Varies significantly | Used as geochemical markers for source and maturity. |

| West Siberian Crude Oil (Specific Family) | This compound & 2-Ethylnaphthalene | Qualitatively described as "major contributors" | Precise quantitative data is not specified. |

| Petroleum Jet Fuel | Total Naphthalenes | 1.2 - 1.6 % (v/v) | Represents the combined concentration of naphthalene (B1677914) and all its alkylated derivatives. |

Note: This table summarizes the available data. Specific concentrations of this compound are not widely published. The data for C2-naphthalenes and total naphthalenes are provided for context.

Geochemical Formation Pathway

The formation of alkylnaphthalenes, including this compound, in crude oil is a result of complex diagenetic and catagenetic processes acting on biological precursor molecules over geological time. While a definitive, universally accepted pathway for every alkylnaphthalene isomer has not been fully elucidated, the prevailing theory points to the transformation of terpenoids, particularly diterpenoids, from higher plants and bacteria.

One proposed pathway involves the diagenesis of labdane-type diterpenoids. These bicyclic compounds, found in plant resins, can undergo a series of reactions including defunctionalization, cyclization, and aromatization during burial and thermal maturation of source rocks.

The following diagram illustrates a generalized conceptual pathway for the formation of ethylnaphthalenes from a labdane (B1241275) precursor. The exact intermediates and reaction conditions can vary, leading to a mixture of isomers.

Caption: Generalized diagenetic pathway of labdane to ethylnaphthalenes.

Experimental Protocols

The analysis of this compound in crude oil typically involves a multi-step process encompassing sample preparation to isolate the aromatic fraction, followed by instrumental analysis for identification and quantification. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.

The first step is to separate the complex crude oil matrix into simpler fractions to reduce interference and improve analytical accuracy. This is commonly achieved using column chromatography.

Protocol for Separation of Aromatic Fraction:

-

Column Preparation: A glass chromatography column is packed with a slurry of activated silica (B1680970) gel in a non-polar solvent like n-hexane. A small layer of anhydrous sodium sulfate (B86663) is often added on top of the silica gel to remove any residual water from the sample.[2][3]

-

Sample Loading: A known weight of the crude oil sample, dissolved in a minimal amount of n-hexane, is carefully loaded onto the top of the column.

-

Elution of Saturates: The saturated hydrocarbon fraction is eluted from the column using a non-polar solvent, typically n-hexane. The eluate is collected until the solvent front of the next, more polar, solvent is about to emerge.

-

Elution of Aromatics: The aromatic fraction, which contains this compound, is then eluted using a solvent of higher polarity. A mixture of n-hexane and dichloromethane (B109758) (e.g., 1:1 v/v) or pure dichloromethane is commonly used.[1] This fraction is collected separately.

-

Concentration: The collected aromatic fraction is concentrated to a known volume using a gentle stream of nitrogen gas or a rotary evaporator to remove the solvent.

The following diagram illustrates the general workflow for sample preparation and analysis.

Caption: Experimental workflow for this compound analysis.

The concentrated aromatic fraction is then analyzed by GC-MS.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of aromatic hydrocarbons.

-

Injector: Split/splitless injector, operated in splitless mode to enhance sensitivity for trace components. Injector temperature is typically set to 280-300°C.

-

Oven Temperature Program: A temperature program is used to separate compounds based on their boiling points. A typical program might be:

-

Initial temperature: 40-60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 4-8°C/minute to 300-320°C.

-

Final hold: Hold at the final temperature for 10-20 minutes to ensure elution of all compounds.

-

-

Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of approximately 1.0-1.5 mL/minute.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.

-

Acquisition Mode:

-

Full Scan: The MS scans a wide mass range (e.g., m/z 40-400) to identify all eluted compounds.

-

Selected Ion Monitoring (SIM): For quantitative analysis, the MS is set to monitor only specific ions characteristic of the target analyte (this compound) and its isomers. This significantly increases sensitivity and selectivity. For C2-naphthalenes, including this compound, the molecular ion (m/z 156) and key fragment ions would be monitored.

-

-

Ion Source Temperature: Typically maintained at 230°C.

-

Quadrupole Temperature: Typically maintained at 150°C.

-

Identification and Quantification:

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound is characterized by its molecular ion at m/z 156 and a prominent fragment ion at m/z 141, corresponding to the loss of a methyl group.

-

Quantification: For accurate quantification, an internal standard (e.g., a deuterated naphthalene) is added to the sample before extraction. A calibration curve is generated using standards of this compound of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Conclusion

This compound is a naturally occurring aromatic hydrocarbon in crude oil, originating from the diagenesis of biogenic precursors. Its presence and relative abundance, along with other alkylnaphthalenes, provide valuable geochemical information. While specific quantitative data for this individual isomer is sparse in the literature, established analytical protocols using column chromatography for sample preparation and GC-MS for analysis allow for its accurate identification and quantification. Further research focusing on the isomer-specific quantification of ethylnaphthalenes across a broader range of crude oils would enhance its utility as a precise geochemical marker.

References

Methodological & Application

Application Note: 1-Ethylnaphthalene as an Internal Standard for the GC-MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) and Volatile Organic Compounds (VOCs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the use of 1-ethylnaphthalene (B72628) as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) and volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS). The use of an internal standard is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] this compound is a suitable internal standard for this application due to its chemical similarity to the target analytes, its distinct mass spectrum, and a retention time that allows for good chromatographic separation from common PAHs and VOCs. This document outlines the experimental workflow, from sample preparation to data analysis, and includes illustrative performance data.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[3] They are formed from the incomplete combustion of organic materials and are ubiquitous in the environment.[4] Similarly, volatile organic compounds (VOCs) are a broad group of chemicals that are emitted from various natural and anthropogenic sources and can have adverse health effects. Accurate and reliable quantification of these compounds in various matrices, such as environmental samples (soil, water, air) and biological samples, is essential for monitoring, risk assessment, and regulatory compliance.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and quantification of PAHs and VOCs due to its high sensitivity and selectivity.[3] The internal standard method is a common calibration technique in GC-MS that improves the accuracy and precision of quantitative analysis.[1][2] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples. It should also be well-resolved chromatographically from the target analytes. While isotopically labeled standards are often preferred, this compound presents a cost-effective and reliable alternative for the analysis of aromatic compounds.

Experimental Protocols

Reagents and Materials

-

Solvents: Dichloromethane (B109758) (DCM), Hexane (B92381), Acetone (B3395972) (all pesticide residue grade or equivalent)

-

Standards: Certified reference standards of target PAHs and VOCs, this compound (purity ≥98%)

-

Internal Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions of target analytes and the internal standard in dichloromethane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Each calibration standard should contain a constant concentration of the this compound internal standard (e.g., 20 ng/mL).

-

Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges for sample cleanup.

-

Anhydrous Sodium Sulfate (B86663): For removal of residual water from extracts.

Sample Preparation: Solid Matrix (e.g., Soil, Sediment)

-

Sample Homogenization: Homogenize the solid sample to ensure uniformity.

-

Weighing: Accurately weigh 10 g of the homogenized sample into a beaker.

-

Spiking with Internal Standard: Spike the sample with a known amount of the this compound internal standard solution.

-

Extraction: Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the sample and extract using an ultrasonic bath for 15 minutes.

-

Separation: Decant the solvent extract. Repeat the extraction step two more times with fresh solvent. Combine the extracts.

-

Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

-

Cleanup (if necessary): Pass the concentrated extract through an SPE cartridge to remove interferences. Elute the target analytes and the internal standard with an appropriate solvent mixture (e.g., hexane:dichloromethane).

-

Final Volume Adjustment: Adjust the final volume of the cleaned extract to 1 mL with dichloromethane. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and target analytes.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 1: Illustrative GC-MS Conditions

Data Analysis

-

Peak Identification: Identify the peaks of the target analytes and this compound based on their retention times and characteristic mass spectra.

-

Quantification: For each analyte, determine the ratio of its peak area to the peak area of the this compound internal standard.

-

Calibration Curve: Plot a calibration curve of the peak area ratio versus the concentration ratio for each analyte in the calibration standards.

-

Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of each analyte in the samples.

Data Presentation

The following tables present illustrative quantitative data for the analysis of selected PAHs using this compound as an internal standard. This data is for exemplary purposes to demonstrate the expected performance of the method.

| Analyte | Concentration Range (ng/mL) | Linearity (R²) |

| Naphthalene | 1 - 100 | 0.9992 |

| Acenaphthene | 1 - 100 | 0.9989 |

| Fluorene | 1 - 100 | 0.9995 |

| Phenanthrene | 1 - 100 | 0.9991 |

| Anthracene | 1 - 100 | 0.9985 |

| Fluoranthene | 1 - 100 | 0.9993 |

| Pyrene | 1 - 100 | 0.9990 |

Table 2: Illustrative Linearity Data

| Analyte | Spiked Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Naphthalene | 20 | 95.2 | 4.8 |

| Acenaphthene | 20 | 98.1 | 3.5 |

| Fluorene | 20 | 96.5 | 4.1 |

| Phenanthrene | 20 | 92.8 | 5.2 |

| Anthracene | 20 | 94.3 | 4.5 |

| Fluoranthene | 20 | 99.0 | 3.1 |

| Pyrene | 20 | 97.6 | 3.9 |

Table 3: Illustrative Recovery and Precision Data for Spiked Soil Samples

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of PAHs using this compound as an internal standard.

Caption: Role of this compound as an internal standard in ensuring accurate quantification.

Conclusion

The use of this compound as an internal standard provides a reliable and cost-effective approach for the quantitative analysis of PAHs and VOCs by GC-MS. The detailed protocol presented in this application note, from sample preparation to data analysis, demonstrates a robust workflow for achieving accurate and precise results. The illustrative data highlights the expected performance of the method in terms of linearity, recovery, and precision. This method is suitable for a wide range of applications, including environmental monitoring and quality control in various industries. Proper method validation should always be performed in the specific laboratory and for the matrix of interest to ensure data quality.

References

Application Notes and Protocols for Fluorescence Quenching Studies Using 1-Ethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Ethylnaphthalene (B72628) as a Fluorescent Probe

This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene (B1677914) core with an ethyl group substituent. Like other naphthalene derivatives, it possesses intrinsic fluorescence, making it a valuable tool in various spectroscopic studies.[1] Its relatively nonpolar nature allows it to be used as a probe to investigate hydrophobic environments, such as the interior of micelles, the binding sites of proteins, or as a tracer in fuel and combustion research.[2] The fluorescence of this compound is sensitive to its local environment, and this property can be exploited in fluorescence quenching studies to elucidate the dynamics of molecular interactions.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[3] This phenomenon can occur through various mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching.[4] By monitoring the quenching of this compound's fluorescence in the presence of a specific analyte (the quencher), researchers can obtain quantitative information about binding affinities, accessibility of the fluorophore, and the kinetics of the interaction.

Mechanisms of Fluorescence Quenching

The two primary mechanisms of fluorescence quenching are dynamic and static quenching, which can be distinguished by their dependence on temperature and the fluorescence lifetime of the probe.

-

Dynamic (Collisional) Quenching: This occurs when the excited-state fluorophore collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state. This process is diffusion-dependent. An increase in temperature generally leads to a higher diffusion rate and, consequently, more efficient dynamic quenching. In this mechanism, the fluorescence lifetime of the probe decreases in the presence of the quencher.[4][5]

-

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. Since this complex is formed before excitation, it reduces the concentration of fluorophore available to be excited, thus decreasing the overall fluorescence intensity. In pure static quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged in the presence of the quencher.[4]

Below is a diagram illustrating the fundamental differences between dynamic and static quenching.

Quantitative Analysis: The Stern-Volmer Equation

The efficiency of fluorescence quenching can be quantified using the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q] = 1 + k₀τ₀[Q]

Where:

-

F₀ is the fluorescence intensity of this compound in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher at concentration [Q].

-

Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

-

k₀ is the bimolecular quenching rate constant.

-

τ₀ is the unquenched fluorescence lifetime of this compound.[6]

A plot of F₀ / F versus [Q] should yield a straight line with a slope equal to Ksv if the quenching is purely dynamic or purely static.[6] The bimolecular quenching constant (k₀) can then be calculated if the fluorescence lifetime (τ₀) is known. For many biopolymers, the fluorescence lifetime is on the order of 10⁻⁸ s.[7]

Quantitative Data for Alkylnaphthalene Quenching

| Alkylnaphthalene (Fluorophore) | Quencher | Stern-Volmer Constant (Ksv) (per mole fraction) |

| 1,2-Dimethylnaphthalene (B110214) | 3,5-di-t-butyl-4-hydroxybenzoic acid | 330 ± 40 |

| 1-Methylnaphthalene (B46632) | 2,6-di-t-butyl-α-dimethyl-amino-p-cresol | 200 ± 100 |

| 1-Methylnaphthalene | 2,4,6-triphenyl-phenoxyl | 160 ± 80 |

| 1-Methylnaphthalene | N,N,N',N'-tetramethyl-p-phenylenediamine | 150 ± 75 |

| Data adapted from Eastman, J. W., et al. (1970). The fluorescence of neat alkylnaphthalene liquids was quenched by various organic compounds.[8] |

Fluorescence Lifetime of Naphthalene

The fluorescence lifetime (τ₀) is essential for calculating the bimolecular quenching rate constant. While the lifetime of this compound should be determined experimentally, the values for naphthalene in different solvents can serve as a useful reference.

| Solvent | τ₀ (ns) (Deoxygenated) | τ₀ (ns) (Air-Saturated) |

| Cyclohexane | 96.0 | 29.5 |

| Heptane | 96.0 | 31.0 |

| Water | 40.0 | 23.0 |

| Data for Naphthalene. Adapted from a study on the fluorescence of aromatic hydrocarbons in aqueous solution.[9] |

Experimental Protocols

Protocol 1: Determination of the Stern-Volmer Constant (Ksv)

This protocol outlines the procedure for a steady-state fluorescence quenching experiment to determine the Ksv for the interaction of this compound with a quencher.

1. Materials and Reagents:

-

This compound (as the fluorophore)

-